1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide is a complex organic compound with significant implications in medicinal chemistry. This compound belongs to a class of piperidine derivatives that exhibit various biological activities, particularly as potential therapeutic agents. The compound's molecular formula is , and it has a molecular weight of 341.4 g/mol. It is primarily studied for its role as a receptor antagonist, particularly targeting the P2Y12 receptor, which is essential in platelet aggregation and cardiovascular diseases.
The compound is cataloged in various chemical databases, including PubChem and BenchChem, where it is available for research purposes. It falls under the classification of carboxamide derivatives, specifically those containing piperidine and pyrazole moieties. The structural complexity of this compound makes it a subject of interest in drug discovery and development.
The synthesis of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide can be approached through several synthetic routes, typically involving multi-step organic reactions. Common methodologies include:
The synthesis requires careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
The molecular structure of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide features multiple functional groups, including:
This structural diversity contributes to its biological activity.
The InChI (International Chemical Identifier) for this compound is:
The compound can participate in various chemical reactions typical for amides and heterocycles:
These reactions often require specific catalysts or reagents to facilitate transformations while maintaining structural integrity.
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide acts primarily as a reversible antagonist at the P2Y12 receptor. The mechanism involves blocking the receptor's activation by adenosine diphosphate (ADP), which is crucial for platelet aggregation.
Studies have shown that compounds targeting P2Y12 receptors can significantly reduce thrombus formation in vivo, indicating their potential use in treating cardiovascular diseases such as acute coronary syndromes.
The compound typically appears as a solid at room temperature with a melting point that can vary based on purity but generally falls within common ranges for similar compounds.
Key chemical properties include:
Relevant data from studies indicate that the compound exhibits good stability in physiological conditions, making it suitable for biological assays.
This compound has promising applications in scientific research, particularly in pharmacology and medicinal chemistry. Its role as a P2Y12 receptor antagonist positions it as a candidate for developing new antiplatelet therapies aimed at preventing thrombotic events associated with cardiovascular diseases. Additionally, ongoing research may uncover further therapeutic uses in related areas such as oncology or neurology due to its complex structure and biological activity profile.
CAS No.: 120066-54-8
CAS No.: 4678-45-9
CAS No.: 102-94-3
CAS No.: 4720-09-6